
Acide (3-fluoro-4-nitrophényl)boronique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3-Fluoro-4-nitrophenyl)boronic acid” is a boronic acid derivative. Boronic acids are organic compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms, forming a B(OR)2 group. They are used as building blocks and synthetic intermediates . The molecular formula of “(3-Fluoro-4-nitrophenyl)boronic acid” is C6H5BFNO4, and its average mass is 184.918 Da .
Synthesis Analysis
Boronic acids were first synthesized in 1860 by Edward Frankland . The synthesis of boronic acids often involves the use of lithium, palladium, and iridium catalysts . For example, 4-Amino-3-fluorophenyl boronic acid has been synthesized from 4-bromo-2-fluoroaniline by protecting the amine group and then carrying out a lithium-bromine exchange, followed by addition of trimethyl borate and then acidic hydrolysis .
Chemical Reactions Analysis
Boronic acids, including “(3-Fluoro-4-nitrophenyl)boronic acid”, are involved in various chemical reactions. Some of the common reactions include Copper-catalyzed arylation, Palladium-catalyzed decarboxylative coupling, Suzuki-Miyaura cross-coupling, and Oxidative carbocyclization/arylation .
Applications De Recherche Scientifique
Analyse complète des applications de l'acide (3-fluoro-4-nitrophényl)boronique
L'this compound est un composé polyvalent qui trouve de nombreuses applications dans la recherche scientifique. Voici une analyse détaillée de ses applications uniques dans différents domaines.
Couplage croisé de Suzuki–Miyaura : La réaction de couplage de Suzuki–Miyaura (SM) est une application importante des acides boroniques, y compris l'this compound. Cette réaction est utilisée pour former des liaisons carbone-carbone entre différents fragments organiques. Les conditions douces et tolérantes aux groupes fonctionnels, ainsi que la nature stable et écologiquement bénéfique des réactifs organoborés, font de cette application un outil particulièrement précieux en chimie organique synthétique .
Applications de détection : Les acides boroniques sont connus pour leur capacité à interagir avec les diols et les bases de Lewis fortes, telles que les ions fluorure ou cyanure. Cette interaction est fondamentale pour l'utilisation de l'this compound dans les applications de détection, où il peut faire partie d'essais homogènes ou de systèmes de détection hétérogènes .
Marquage biologique et manipulation des protéines : L'interaction du composé avec les diols s'étend également au marquage biologique et à la manipulation des protéines. Il peut être utilisé pour modifier des protéines ou marquer des cellules, ce qui est crucial pour comprendre les processus biologiques et développer des stratégies thérapeutiques .
Technologies de séparation : Dans les technologies de séparation, l'this compound peut être utilisé pour faciliter l'électrophorèse des molécules glyquées. Ceci est particulièrement utile dans l'analyse des glycoprotéines et d'autres biomolécules .
Science des matériaux : La partie acide boronique de l'this compound peut être utilisée dans la création de microparticules pour les méthodes analytiques. Ces microparticules peuvent être utilisées dans diverses applications de science des matériaux, y compris le développement de polymères pour les systèmes de libération contrôlée .
Développement thérapeutique : Ce composé a des applications potentielles dans le développement de produits thérapeutiques. Sa capacité à interagir avec diverses molécules biologiques peut être exploitée pour créer de nouveaux médicaments, en particulier ceux ciblant les voies enzymatiques ou les sites récepteurs .
Synthèse organique : L'this compound est utilisé en synthèse organique pour créer de nouveaux composés. Par exemple, il a été utilisé pour synthétiser des fluorobiphénylcyclohexènes et des difluoroterphényles à cristaux liquides par couplages croisés catalysés au palladium .
Catalyse : Enfin, le composé sert de réactif dans diverses réactions catalytiques, telles que les couplages croisés de Suzuki-Miyaura catalysés au palladium sans ligand et l'arylation directe catalysée au ruthénium. Ces réactions sont fondamentales dans la construction de molécules organiques complexes .
Orientations Futures
Boronic acids have not been widely studied in Medicinal Chemistry, mainly due to the idea that this group could confer some toxicity. Nowadays, this concept has been demystified and, especially after the discovery of the drug bortezomib, the interest for these compounds, mainly boronic acids, has been growing . Therefore, it is expected that the studies with boronic acids in Medicinal Chemistry will be extended in order to obtain new promising drugs shortly .
Mécanisme D'action
Target of Action
The primary target of (3-Fluoro-4-nitrophenyl)boronic acid is the transition metal catalysts used in carbon-carbon bond forming reactions, such as the Suzuki–Miyaura (SM) cross-coupling . The compound interacts with these catalysts to facilitate the formation of new carbon-carbon bonds .
Mode of Action
(3-Fluoro-4-nitrophenyl)boronic acid participates in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the transition metal catalyst donates electrons to form a new metal-carbon bond . In the transmetalation step, the organoboron compound, such as (3-Fluoro-4-nitrophenyl)boronic acid, transfers its organic group from boron to the metal .
Biochemical Pathways
The Suzuki–Miyaura (SM) cross-coupling reaction is a key biochemical pathway affected by (3-Fluoro-4-nitrophenyl)boronic acid . This reaction is widely used in organic synthesis to create carbon-carbon bonds . The downstream effects of this pathway include the formation of new organic compounds with diverse structures and properties .
Pharmacokinetics
The compound’s stability and reactivity in the suzuki–miyaura (sm) cross-coupling reaction suggest that it may have favorable bioavailability .
Result of Action
The action of (3-Fluoro-4-nitrophenyl)boronic acid results in the formation of new carbon-carbon bonds via the Suzuki–Miyaura (SM) cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, including biologically active molecules .
Action Environment
The action of (3-Fluoro-4-nitrophenyl)boronic acid is influenced by various environmental factors. For instance, the compound is typically stored in an inert atmosphere at room temperature , which can affect its stability and reactivity. Additionally, the Suzuki–Miyaura (SM) cross-coupling reaction conditions, such as the presence of a transition metal catalyst and the pH of the reaction medium, can also influence the compound’s action and efficacy .
Propriétés
IUPAC Name |
(3-fluoro-4-nitrophenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BFNO4/c8-5-3-4(7(10)11)1-2-6(5)9(12)13/h1-3,10-11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZTLZSMYZKFFRK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)[N+](=O)[O-])F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BFNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10742722 |
Source


|
| Record name | (3-Fluoro-4-nitrophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10742722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.92 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1350451-69-2 |
Source


|
| Record name | (3-Fluoro-4-nitrophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10742722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

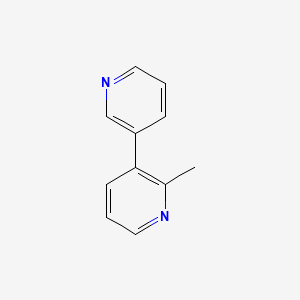
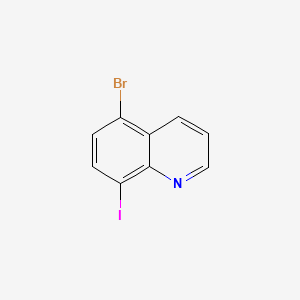
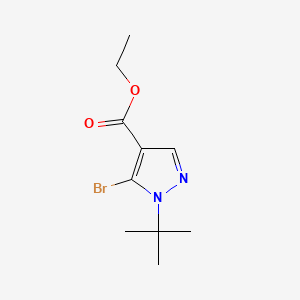
![6-Bromo-3-chlorobenzo[d]isoxazole](/img/structure/B572643.png)

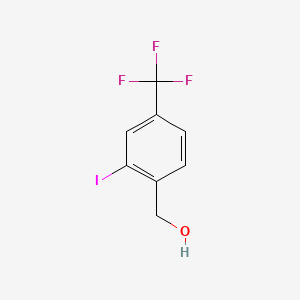
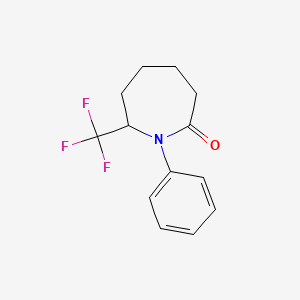

![5-Fluoro-2,4-dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B572649.png)


![6-Bromo-5-chloroimidazo[1,2-a]pyridine](/img/structure/B572655.png)
![Methyl (2S,3S)-3-[(tert-butyldiMethylsilyl)oxy]azetidine-2-carbo](/img/no-structure.png)
